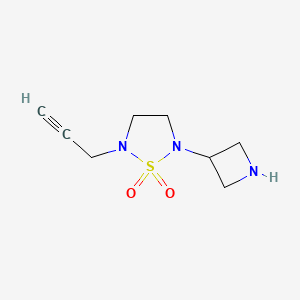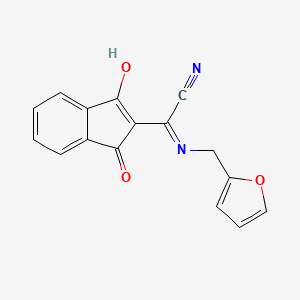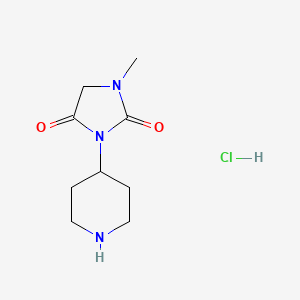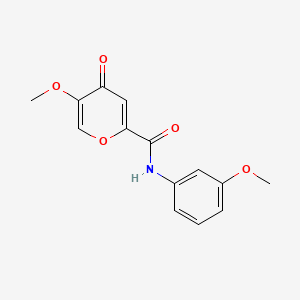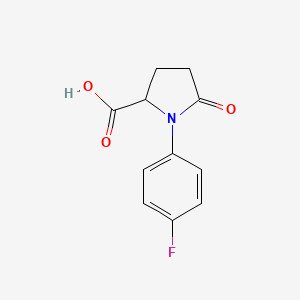![molecular formula C21H27N5O2 B14867911 2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
The synthesis of 2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This can be achieved through the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the tetrahydrofuran moiety: This step involves the alkylation of the pyrroloquinoxaline core with a tetrahydrofuran derivative.
Attachment of the isopentyl group: This can be done through a nucleophilic substitution reaction using an appropriate isopentyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antitumor, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds such as:
Phenazines: These compounds also exhibit diverse biological activities and have similar structural features.
Thiazoles: Thiazole derivatives are known for their biological activities and can be used in similar applications.
Isoindoline-1,3-diones:
The uniqueness of 2-amino-N-isopentyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific structural features and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H27N5O2/c1-13(2)9-10-23-21(27)17-18-20(25-16-8-4-3-7-15(16)24-18)26(19(17)22)12-14-6-5-11-28-14/h3-4,7-8,13-14H,5-6,9-12,22H2,1-2H3,(H,23,27) |
InChI Key |
BNMHIXQQVOUKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4CCCO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



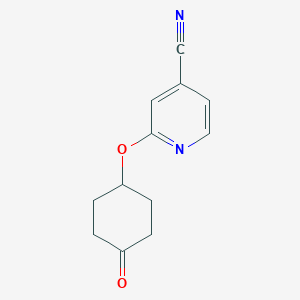
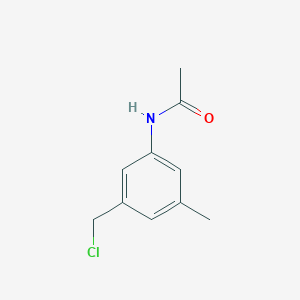
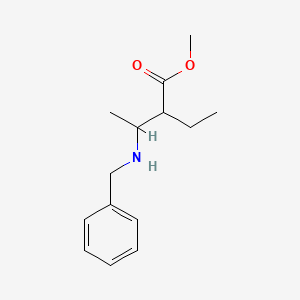

![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
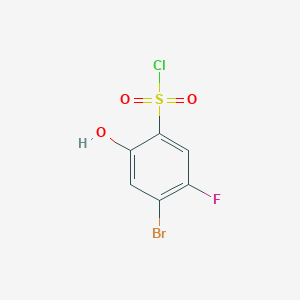
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
